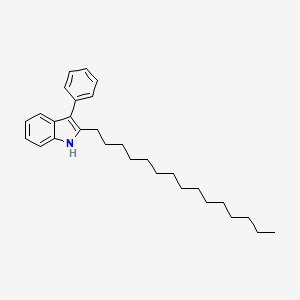
1H-Indole, 2-pentadecyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2-pentadecyl-3-phenyl- is a derivative of indole, a significant heterocyclic system found in natural products and drugs Indoles are known for their biological activities and are prevalent in various alkaloids
Preparation Methods
The synthesis of 1H-Indole, 2-pentadecyl-3-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of indole with a pentadecyl halide and a phenyl halide under basic conditions. The reaction typically requires a strong base such as potassium carbonate (K2CO3) or silver carbonate (Ag2CO3) to facilitate the nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Indole, 2-pentadecyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indole, 2-pentadecyl-3-phenyl- has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Indole, 2-pentadecyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1H-Indole, 2-pentadecyl-3-phenyl- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its use as a precursor in the synthesis of biologically active molecules.
1H-Indole-2-carboxylic acid: Utilized in the development of pharmaceuticals and agrochemicals.
1H-Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
The uniqueness of 1H-Indole, 2-pentadecyl-3-phenyl- lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives.
Properties
CAS No. |
144054-05-7 |
|---|---|
Molecular Formula |
C29H41N |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
2-pentadecyl-3-phenyl-1H-indole |
InChI |
InChI=1S/C29H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-24-28-29(25-20-15-14-16-21-25)26-22-18-19-23-27(26)30-28/h14-16,18-23,30H,2-13,17,24H2,1H3 |
InChI Key |
XOHZFVBAUCKMRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















